molecular formula C18H24ClNO2 B2385924 1-(Cyclopentylamino)-3-(naphthalen-2-yloxy)propan-2-ol hydrochloride CAS No. 1052518-17-8

1-(Cyclopentylamino)-3-(naphthalen-2-yloxy)propan-2-ol hydrochloride

Cat. No.: B2385924
CAS No.: 1052518-17-8
M. Wt: 321.85
InChI Key: IRETZDYPBIBBMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Cyclopentylamino)-3-(naphthalen-2-yloxy)propan-2-ol hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a cyclopentylamino group, a naphthalen-2-yloxy group, and a propan-2-ol backbone, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Cyclopentylamino)-3-(naphthalen-2-yloxy)propan-2-ol hydrochloride typically involves the following steps:

    Formation of the Propan-2-ol Backbone: The initial step involves the preparation of the propan-2-ol backbone, which can be achieved through various organic synthesis methods.

    Introduction of the Naphthalen-2-yloxy Group: The naphthalen-2-yloxy group is introduced through a nucleophilic substitution reaction, where a suitable naphthalene derivative reacts with the propan-2-ol backbone.

    Addition of the Cyclopentylamino Group: The cyclopentylamino group is then added through an amination reaction, where a cyclopentylamine derivative reacts with the intermediate compound.

    Formation of the Hydrochloride Salt: Finally, the hydrochloride salt is formed by reacting the amine with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product, utilizing optimized reaction conditions and catalysts to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(Cyclopentylamino)-3-(naphthalen-2-yloxy)propan-2-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(Cyclopentylamino)-3-(naphthalen-2-yloxy)propan-2-ol hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research explores its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(Cyclopentylamino)-3-(naphthalen-2-yloxy)propan-2-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and context.

Comparison with Similar Compounds

Similar Compounds

    1-(Naphthalen-2-yloxy)propan-2-ol: Shares the naphthalen-2-yloxy group but lacks the cyclopentylamino group.

    Cyclopentylamine: Contains the cyclopentylamino group but lacks the naphthalen-2-yloxy and propan-2-ol backbone.

Uniqueness

1-(Cyclopentylamino)-3-(naphthalen-2-yloxy)propan-2-ol hydrochloride is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for diverse research and industrial applications.

Properties

IUPAC Name

1-(cyclopentylamino)-3-naphthalen-2-yloxypropan-2-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO2.ClH/c20-17(12-19-16-7-3-4-8-16)13-21-18-10-9-14-5-1-2-6-15(14)11-18;/h1-2,5-6,9-11,16-17,19-20H,3-4,7-8,12-13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRETZDYPBIBBMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NCC(COC2=CC3=CC=CC=C3C=C2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.